molecular formula C13H21N3O2 B2733658 (E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide CAS No. 2411335-11-8

(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide

Cat. No. B2733658
CAS RN: 2411335-11-8
M. Wt: 251.33
InChI Key: BFWOBEPFIBZINW-ONEGZZNKSA-N
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Description

The compound is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane moiety, which is a type of nitrogen-containing bicyclic structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing azabicyclo[2.2.1]heptane structures. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The azabicyclo[2.2.1]heptane core is a bicyclic structure with a nitrogen atom. This structure is found in various natural and synthetic compounds .


Chemical Reactions Analysis

The azabicyclo[2.2.1]heptane structure can be further functionalized to build up a library of bridged aza-bicyclic structures .

Future Directions

The azabicyclo[2.2.1]heptane structure is a key component in many biologically active compounds, so research into new synthesis methods and applications is ongoing .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-16(2)7-3-4-11(17)14-9-13-6-5-10(8-13)12(18)15-13/h3-4,10H,5-9H2,1-2H3,(H,14,17)(H,15,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWOBEPFIBZINW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC12CCC(C1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC12CCC(C1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-({3-oxo-2-azabicyclo[2.2.1]heptan-1-yl}methyl)but-2-enamide

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